![molecular formula C21H22O9 B13397878 3-(4-Hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one](/img/structure/B13397878.png)
3-(4-Hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrangenol 8-O-glucoside is a dihydroisocoumarin glycoside found in the plant Hydrangea macrophylla . This compound is known for its various biological activities, including anti-inflammatory and anti-allergic properties . It is a derivative of hydrangenol, which is also present in the same plant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrangenol 8-O-glucoside can be synthesized through the glycosylation of hydrangenol. The reaction typically involves the use of a glycosyl donor, such as a glucosyl bromide, and a catalyst like silver carbonate . The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
In industrial settings, hydrangenol 8-O-glucoside is often extracted from the leaves of Hydrangea macrophylla using solvents like methanol or ethanol . The extract is then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Hydrangenol 8-O-glucoside undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bond in hydrangenol 8-O-glucoside can be hydrolyzed to release hydrangenol and glucose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions, such as the use of hydrochloric acid, are often employed for hydrolysis reactions.
Major Products
Scientific Research Applications
Mechanism of Action
Hydrangenol 8-O-glucoside exerts its effects by inhibiting the release of inflammatory mediators, such as interleukin-4 (IL-4), and the phosphorylation of signal transducer and activator of transcription 6 (STAT6) . This inhibition reduces the inflammatory response and alleviates symptoms of allergic reactions .
Comparison with Similar Compounds
Similar Compounds
Phyllodulcin 8-O-glucoside: Another glycoside found in Hydrangea macrophylla with similar anti-inflammatory properties.
Thunberginol G 3’-O-glucoside: A related compound with antimicrobial and anti-allergic activities.
Uniqueness
Hydrangenol 8-O-glucoside is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities . Unlike other similar compounds, it has shown a more potent inhibition of IL-4 gene expression and β-hexosaminidase release .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-9-15-17(24)18(25)19(26)21(30-15)29-13-3-1-2-11-8-14(28-20(27)16(11)13)10-4-6-12(23)7-5-10/h1-7,14-15,17-19,21-26H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTPWMTZNXOEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
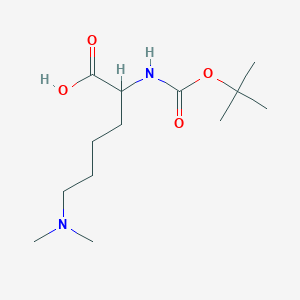
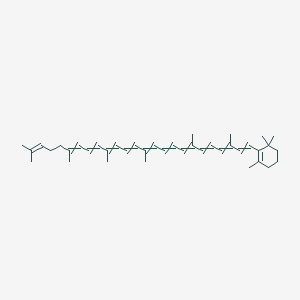
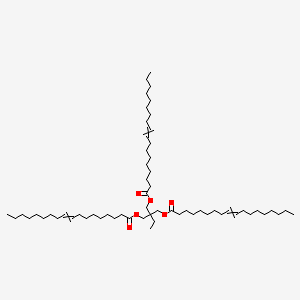
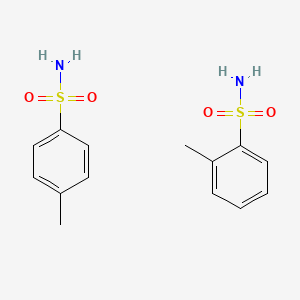
![Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-methyl-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13397827.png)
![disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate](/img/structure/B13397833.png)
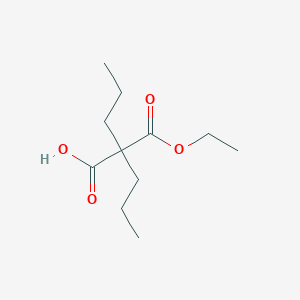
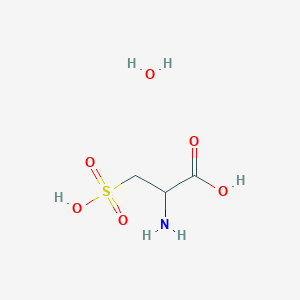
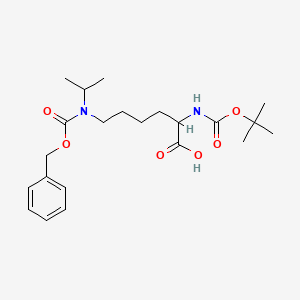
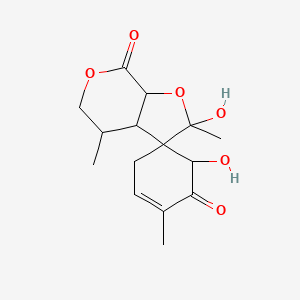
![[3-Benzoyloxy-5-(6-chloropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13397872.png)
![Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13397880.png)
![sodium 6-[[3-(2-chlorophenyl)-5-methyl-isoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;Cloxacillin Sodium](/img/structure/B13397884.png)
![3-[3,3-Dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13397886.png)
